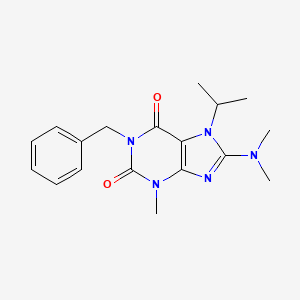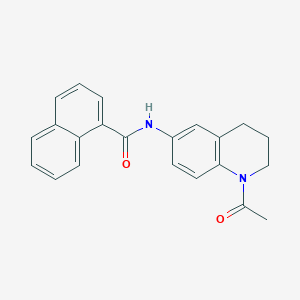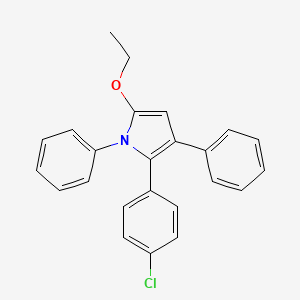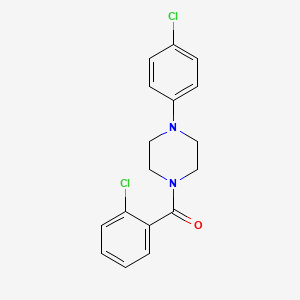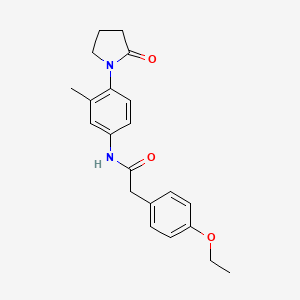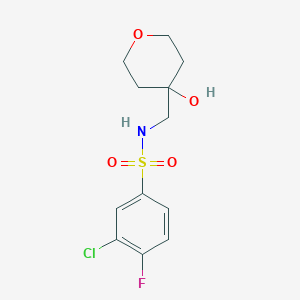
3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” are not available in the searched resources .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
Benzenesulfonamide derivatives have shown significant potential in inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumor progression. The inhibition of CAs, particularly human (h) isoforms hCA I and II, has been associated with anticancer activities. Certain derivatives, especially those with substituents such as hydroxy and methoxy groups, exhibit cytotoxicity towards tumor cells, indicating their potential as anticancer agents. For instance, compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Chemical Sensing
Some benzenesulfonamide derivatives have been explored for their utility in chemical sensing, particularly for metal ions like Hg2+. A study demonstrated that a pyrazoline-based benzenesulfonamide compound could selectively detect Hg2+ ions in a mixture of various metal ions through a fluorometric "turn-off" method. This property underscores the compound's potential as a selective and sensitive sensor for mercury ion detection, which is crucial for environmental monitoring and public health (Bozkurt & Gul, 2018).
Antidiabetic Agents
Further research has explored the synthesis of fluorinated pyrazoles and benzenesulfonamide derivatives as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity, with some demonstrating favorable drug-like profiles. This suggests their potential as leads in the development of new treatments for diabetes (Faidallah et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Benzenesulfonamide derivatives with specific substituents have also been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. This activity is relevant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. For example, compounds with fluorine substitution on the benzenesulfonamide moiety have shown enhanced selectivity for COX-2 inhibition, indicating their potential as safer anti-inflammatory agents (Pal et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHUDMSWCLVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



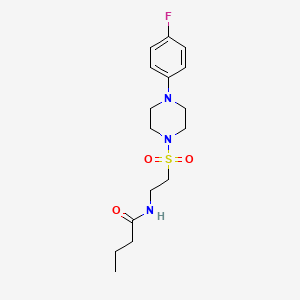
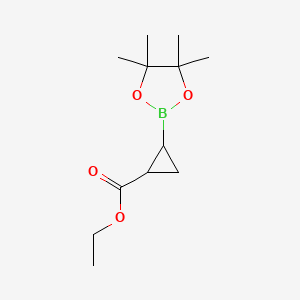
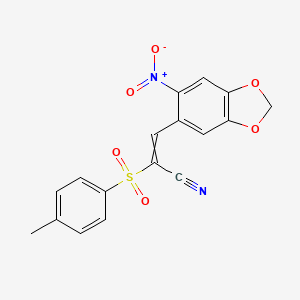
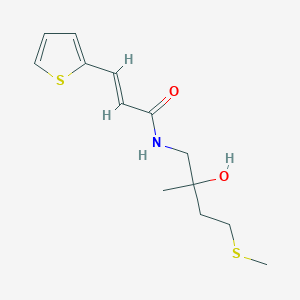
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)
![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
